Cas no 1287223-84-0 (N-butyl-2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide)

N-butyl-2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide is a cyanoenamide derivative featuring a pyrazole moiety, which imparts unique reactivity and structural versatility. This compound is of interest in synthetic organic chemistry and medicinal research due to its potential as a building block for heterocyclic frameworks. The presence of the cyano and enamide functional groups enhances its utility in Michael additions, cyclizations, and other nucleophilic reactions. Its N-butyl chain may improve solubility in organic solvents, facilitating synthetic applications. The 1-methylpyrazole component suggests possible bioactivity, making it relevant for pharmaceutical exploration. This compound is typically handled under controlled conditions due to its reactive functional groups.
N-butyl-2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide structure
1287223-84-0 structure
商品名:N-butyl-2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide
CAS番号:1287223-84-0
MF:C12H16N4O
メガワット:232.281641960144
CID:6234122
PubChem ID:29770210

N-butyl-2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide 化学的及び物理的性質

名前と識別子

    • Z68396170
    • EN300-26577589
    • N-butyl-2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide
    • 1287223-84-0
    • インチ: 1S/C12H16N4O/c1-3-4-5-14-12(17)11(7-13)6-10-8-15-16(2)9-10/h6,8-9H,3-5H2,1-2H3,(H,14,17)/b11-6+
    • InChIKey: NODDAEJIAHZYLB-IZZDOVSWSA-N
    • ほほえんだ: O=C(/C(/C#N)=C/C1C=NN(C)C=1)NCCCC

計算された属性

  • せいみつぶんしりょう: 232.13241115g/mol
  • どういたいしつりょう: 232.13241115g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 342
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

N-butyl-2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26577589-0.05g
N-butyl-2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide
1287223-84-0 95.0%
0.05g
$246.0 2025-03-20

N-butyl-2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide 関連文献

N-butyl-2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamideに関する追加情報

N-butyl-2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide: A Comprehensive Overview

N-butyl-2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide, identified by the CAS number 1287223-84-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural features and potential applications in various industries. The molecule consists of a propenamide backbone with a cyano group at the second position and a substituted pyrazole moiety at the third position, along with an N-butyl group attached to the nitrogen atom of the amide.

The cyano group plays a crucial role in modulating the electronic properties of the molecule, making it suitable for applications that require electron-withdrawing effects. Recent studies have explored the use of such cyano-containing compounds in advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices, where electron transport layers are critical. The pyrazole moiety, on the other hand, contributes to the molecule's aromatic stability and potential for hydrogen bonding, which are essential for enhancing solubility and intermolecular interactions.

One of the most promising applications of N-butyl-2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide lies in its role as a precursor for more complex organic molecules. Researchers have demonstrated that this compound can undergo various transformations, such as cyclization reactions and cross-coupling reactions, to yield functional materials with tailored properties. For instance, recent work has focused on its use in synthesizing bioactive compounds, where the pyrazole ring serves as a scaffold for drug design.

Moreover, the N-butyl group imparts hydrophobicity to the molecule, which is advantageous in applications requiring compatibility with organic solvents or lipid membranes. This feature has led to investigations into its use in drug delivery systems, where amphiphilic properties are desirable for encapsulating hydrophobic drugs.

From a synthetic perspective, N-butyl-2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide is typically prepared through a multi-step process involving nucleophilic acyl substitution and subsequent functionalization of intermediates. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields.

In terms of characterization, this compound has been extensively studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies have provided insights into its molecular structure and stability under various conditions. Additionally, computational chemistry approaches have been employed to predict its electronic properties and reactivity, further aiding in its application development.

Looking ahead, N-butyl-2-cyano-3-(1-methyl-1H-pyrazol-4-yli propenamide holds great potential for contributing to emerging technologies in materials science and pharmaceuticals. Its unique combination of functional groups makes it a versatile building block for designing advanced materials with tailored functionalities.

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